molecular formula C13H15N3O3S B2367351 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide CAS No. 1396862-80-8

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide

Cat. No. B2367351
CAS RN: 1396862-80-8
M. Wt: 293.34
InChI Key: BMFBIHIDMHFYPZ-UHFFFAOYSA-N
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Description

The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another related compound is “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” which is also provided by Key Organics .


Molecular Structure Analysis

The molecular structure of related compounds can be described using SMILES string and InChI codes. For example, the SMILES string for “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is CN1N=C(CC(O)=O)c2ccccc2C1=O and its InChI code is 1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be described using their empirical formula, molecular weight, and other properties. For example, “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” has an empirical formula of C11H10N2O3 and a molecular weight of 218.21 .

Scientific Research Applications

Catalytic and Synthetic Applications

  • Lewis Acid Catalysis : Donor-acceptor cyclopropanes, akin to the core structure of the specified compound, can undergo Lewis acid-catalyzed (3 + 2)-annulations with ynamides, yielding cyclopentene sulfonamides. This process demonstrates the utility of cyclopropane derivatives in constructing complex cyclic structures with high diastereoselectivity, potentially applicable to the synthesis of biologically active molecules (Mackay et al., 2014).

  • Palladium(0) Catalyzed Nucleophilic Substitutions : The strategic use of palladium(0) catalysis facilitates regioselective nucleophilic substitutions on cyclopropane derivatives, enabling the creation of highly functionalized organic compounds. Such transformations underscore the reactivity of cyclopropane motifs toward forming diverse carbon-carbon bond frameworks, which could be extrapolated to the synthesis pathways involving N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide (Stolle et al., 1992).

  • Enantioselective Cyclopropanations : The study of enantioselective cyclopropanations highlights the ability to introduce chirality into cyclopropane derivatives, a critical aspect in the synthesis of optically active pharmaceuticals. By employing chiral catalysts, researchers can achieve high enantioselectivity, suggesting potential methodologies for the asymmetric synthesis of compounds similar to this compound (Denmark & O'connor, 1997).

Antimicrobial and Biochemical Studies

  • Antimicrobial Activities : The exploration of sulfonamide derivatives for antimicrobial applications illustrates the potential bioactivity of compounds structurally related to this compound. Such studies provide a foundation for the development of new antimicrobial agents, leveraging the unique properties of cyclopropane and sulfonamide functionalities (Sridhara et al., 2011).

Safety and Hazards

The safety and hazards of related compounds are usually described using GHS pictograms, signal words, and hazard statements. For example, “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” has a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302, H312, and H332 .

properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFBIHIDMHFYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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